

Application Notes and Protocols for PV1 Plaque Assay in Vero Cells

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Compound of Interest

Compound Name: PVD1

Cat. No.: B1576080

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Introduction

The plaque assay is a fundamental technique in virology used to determine the concentration of infectious virus particles, known as plaque-forming units (PFU), in a sample. This method is based on the ability of a single infectious virus particle to replicate and spread, creating a localized area of cell death or cytopathic effect (CPE) within a confluent monolayer of susceptible cells. This localized area of infected cells is referred to as a plaque. For Poliovirus Type 1 (PV1), Vero cells, an immortalized African green monkey kidney cell line, are a commonly used and highly susceptible host.

This document provides a detailed protocol for performing a PV1 plaque assay in Vero cells, including methods for virus titration and a plaque reduction neutralization assay for screening antiviral compounds.

Data Presentation

Table 1: Representative Data for PV1 Titration in Vero Cells

This table illustrates the expected relationship between serial dilutions of a PV1 stock and the number of plaques formed on a monolayer of Vero cells. For accurate viral titer calculation, only plates with plaque counts between 10 and 100 are typically used.^{[1][2][3]}

Virus Dilution	Volume of Inoculum (mL)	Number of Plaques (Well 1)	Number of Plaques (Well 2)	Average Plaque Count
10^{-4}	0.1	Too Numerous to Count (TNTC)	TNTC	-
10^{-5}	0.1	85	91	88
10^{-6}	0.1	9	11	10
10^{-7}	0.1	1	0	0.5
Negative Control	0.1	0	0	0

Calculation of Viral Titer:

The viral titer is calculated using the following formula:

$$\text{Titer (PFU/mL)} = \text{Average Plaque Count} / (\text{Dilution Factor} \times \text{Volume of Inoculum})$$

Using the data from the 10^{-5} dilution:

$$\text{Titer (PFU/mL)} = 88 / (10^{-5} \times 0.1) = 8.8 \times 10^7 \text{ PFU/mL}$$

Table 2: Example of a Plaque Reduction Neutralization Assay (PRNA) for an Antiviral Compound against PV1 in Vero Cells

This table demonstrates the effectiveness of a hypothetical antiviral compound at various concentrations in reducing the number of PV1 plaques. The 50% inhibitory concentration (IC_{50}) can be determined from this data.

Antiviral Concentration (μM)	Virus Dilution	Average Plaque Count	Percent Inhibition (%)
0 (Virus Control)	10 ⁻⁵	95	0
0.1	10 ⁻⁵	80	15.8
1	10 ⁻⁵	48	49.5
10	10 ⁻⁵	12	87.4
100	10 ⁻⁵	2	97.9
Cell Control (No Virus)	-	0	100

Percent Inhibition Calculation:

% Inhibition = [1 - (Average Plaque Count with Compound / Average Plaque Count of Virus Control)] × 100

Experimental Protocols

Materials and Reagents

- Vero cells (ATCC CCL-81)
- Poliovirus Type 1 (PV1) stock
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Agarose or Methylcellulose
- 2x Eagle's Minimum Essential Medium (EMEM)

- Neutral Red or Crystal Violet stain
- Formalin (10% solution)
- Sterile 6-well plates
- Sterile serological pipettes and pipette tips
- Humidified incubator with 5% CO₂ at 37°C

Protocol 1: PV1 Plaque Assay for Viral Titer Determination

This protocol outlines the steps for quantifying the concentration of infectious PV1 particles in a stock solution.

1. Preparation of Vero Cell Monolayers: a. Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. The day before the assay, seed the Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5×10^5 cells/well). c. Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
2. Preparation of Virus Dilutions: a. On the day of the assay, prepare ten-fold serial dilutions of the PV1 stock in serum-free DMEM. A typical dilution series ranges from 10^{-1} to 10^{-8} .
3. Infection of Vero Cells: a. Aspirate the growth medium from the confluent Vero cell monolayers. b. Wash the monolayers once with sterile PBS. c. Inoculate duplicate wells with 0.1 mL of each virus dilution. d. Include a negative control by adding 0.1 mL of serum-free DMEM to two wells. e. Incubate the plates for 1 hour at 37°C in a humidified 5% CO₂ incubator to allow for virus adsorption. Gently rock the plates every 15 minutes to ensure even distribution of the inoculum.
4. Application of Overlay Medium: a. Prepare the overlay medium. Two common options are agarose and methylcellulose overlays.
 - Agarose Overlay: Mix equal volumes of pre-warmed (42°C) 1.2% agarose and 2x EMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.

- Methylcellulose Overlay: Mix equal volumes of pre-warmed (37°C) 2.4% methylcellulose and 2x EMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin. b. Aspirate the virus inoculum from the wells. c. Gently add 2 mL of the overlay medium to each well, being careful not to disturb the cell monolayer. d. Allow the overlay to solidify at room temperature for 20-30 minutes. e. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

5. Plaque Visualization and Counting: a. After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes. b. Carefully remove the overlay. c. Stain the cell monolayer by adding a staining solution, such as 0.1% crystal violet in 20% ethanol or a neutral red solution, for 15-30 minutes. d. Gently wash the wells with water to remove excess stain and allow the plates to air dry. e. Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, viable cells.^{[1][2]}

Protocol 2: Plaque Reduction Neutralization Assay (PRNA)

This protocol is used to determine the concentration of neutralizing antibodies or to screen for antiviral compounds that inhibit PV1 infection.

1. Preparation of Vero Cell Monolayers: a. Follow steps 1a-1c from Protocol 1.
2. Preparation of Virus-Compound/Antibody Mixture: a. Prepare serial dilutions of the antiviral compound or antibody in serum-free DMEM. b. Mix each dilution with an equal volume of PV1 diluted to a concentration that will produce a countable number of plaques (e.g., 100 PFU/0.1 mL). c. Include a virus control (virus mixed with serum-free DMEM) and a cell control (serum-free DMEM only). d. Incubate the mixtures for 1 hour at 37°C.
3. Infection and Overlay: a. Follow steps 3a-4e from Protocol 1, using the prepared virus-compound/antibody mixtures as the inoculum.
4. Plaque Visualization and Analysis: a. Follow steps 5a-5e from Protocol 1. b. Calculate the percentage of plaque reduction for each concentration of the compound or antibody compared to the virus control.

Visualizations

Experimental Workflow for PV1 Plaque Assay

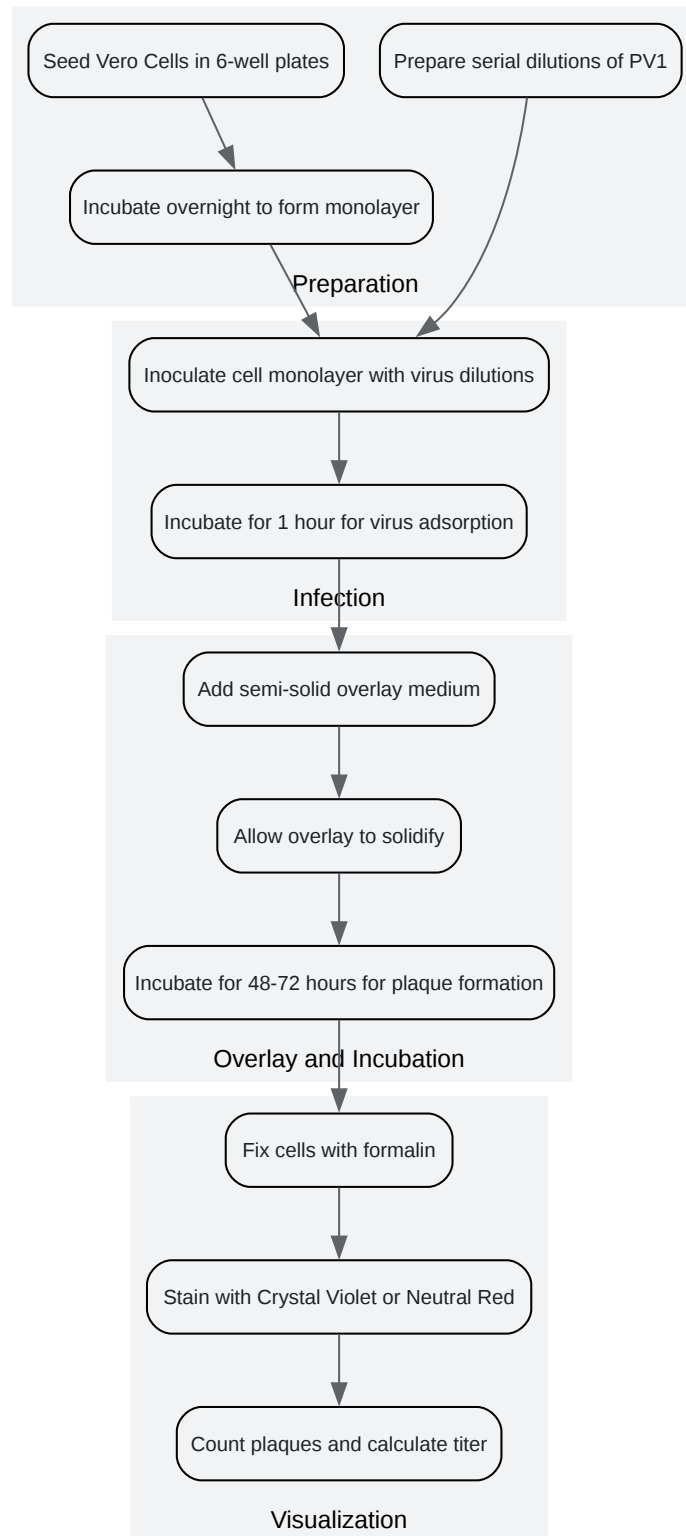


Figure 1: PV1 Plaque Assay Workflow

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Caption: Workflow for PV1 plaque assay in Vero cells.

Poliovirus Hijacking of Host Cell Secretory Pathway

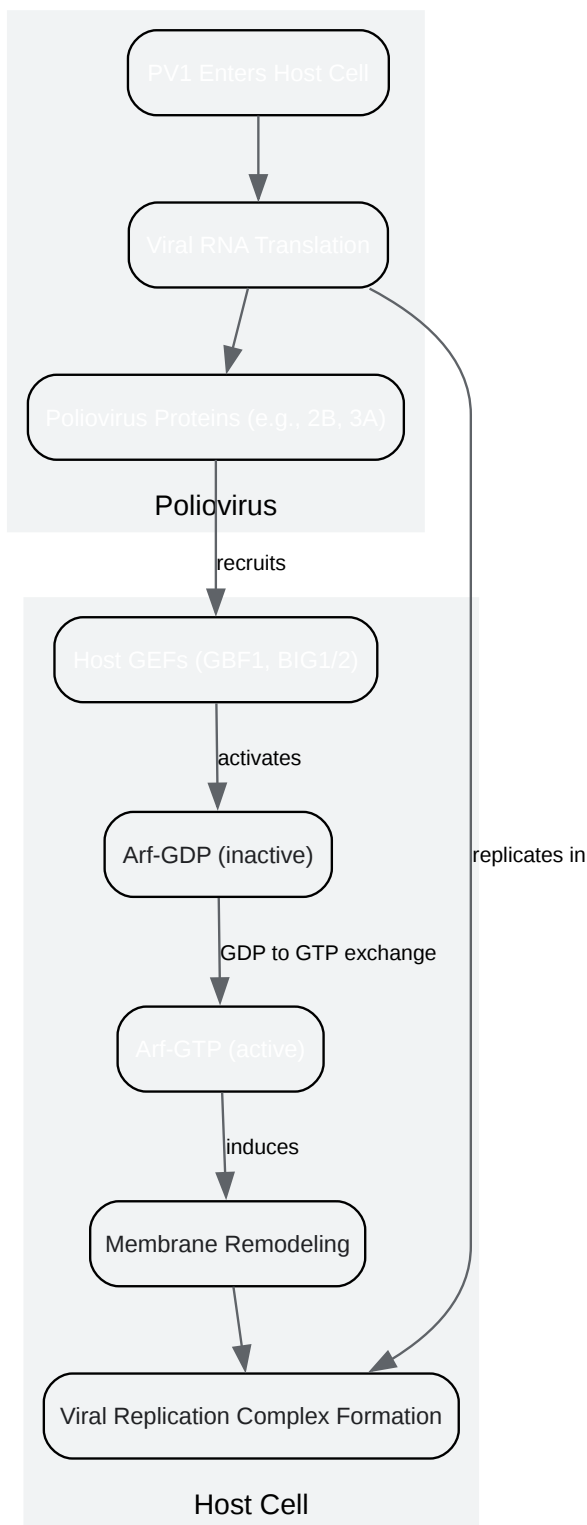


Figure 2: Poliovirus Hijacking of Host Secretory Pathway

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Caption: Poliovirus proteins recruit host GEFs to activate Arf GTPases, leading to membrane remodeling and the formation of viral replication complexes.

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